molecular formula C16H16N2O5S B5770623 methyl 4-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate

methyl 4-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate

Cat. No. B5770623
M. Wt: 348.4 g/mol
InChI Key: ZNPUCHJLCHSGTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({2-[(methylsulfonyl)amino]benzoyl}amino)benzoate is a chemical compound that is widely used in scientific research due to its unique properties. This compound is also known as MSAB, and it is a potent inhibitor of the protease enzyme, which plays a critical role in the regulation of various biological processes.

Mechanism of Action

The mechanism of action of MSAB involves the binding of the compound to the active site of the protease enzyme. This binding results in the inhibition of the enzyme activity, which prevents the breakdown of various proteins and peptides. The inhibition of protease activity by MSAB has been shown to have various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MSAB are mainly related to its inhibition of protease activity. This inhibition has been shown to have various effects such as the prevention of inflammation, the inhibition of cancer cell growth, and the prevention of neurodegenerative diseases. MSAB has also been shown to have anti-bacterial and anti-viral properties, which makes it a potential candidate for the development of new antibiotics and antiviral drugs.

Advantages and Limitations for Lab Experiments

The advantages of using MSAB in lab experiments include its high potency as a protease inhibitor, its specificity for certain proteases, and its ability to inhibit protease activity in vivo. However, there are also limitations to its use, such as its potential toxicity and the need for careful handling and storage.

Future Directions

There are many future directions for the use of MSAB in scientific research. One potential direction is the development of new drugs and therapies based on its protease inhibitory properties. Another direction is the investigation of its potential use as a diagnostic tool for various diseases. Additionally, further research is needed to investigate its potential toxicity and the development of safer and more effective compounds based on its structure and properties.
Conclusion:
In conclusion, MSAB is a potent inhibitor of the protease enzyme that has many potential applications in scientific research. Its unique properties make it a valuable tool for investigating the role of proteases in various biological processes. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications.

Synthesis Methods

The synthesis of MSAB involves the reaction of methyl 4-aminobenzoate with 2-(methylsulfonyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography to obtain pure MSAB.

Scientific Research Applications

MSAB is widely used in scientific research as a potent inhibitor of the protease enzyme. It has been shown to inhibit the activity of various proteases such as trypsin, chymotrypsin, and elastase. This inhibition of protease activity has been used in various research studies to investigate the role of proteases in various biological processes such as inflammation, cancer, and neurodegenerative diseases.

properties

IUPAC Name

methyl 4-[[2-(methanesulfonamido)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-23-16(20)11-7-9-12(10-8-11)17-15(19)13-5-3-4-6-14(13)18-24(2,21)22/h3-10,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPUCHJLCHSGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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